
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
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Description
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H13F3N2O2S2 and its molecular weight is 398.42. The purity is usually 95%.
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Biological Activity
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on antimicrobial properties, cytotoxic effects, and receptor interactions.
Chemical Structure
The compound features a complex structure that includes:
- A pyridine ring substituted with a thiophene moiety.
- A trifluoromethyl group attached to a benzenesulfonamide backbone.
This structural configuration is crucial for its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies on thienopyrimidine-sulfonamide hybrids have shown varying degrees of antibacterial activity. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Activity Type |
---|---|---|
Sulfadiazine | 29.67 | Antibacterial |
Sulfamethoxazole | 27.67 | Antibacterial |
Thienopyrimidine-Sulfadiazine Hybrid | 15.0 | Enhanced Antibacterial |
Note: MIC = Minimum Inhibitory Concentration .
Cytotoxicity Studies
In vitro studies have demonstrated that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of related sulfonamides have shown selective cytotoxicity against human cervical and colon adenocarcinoma cell lines.
Table 2: Cytotoxic Effects Against Cancer Cell Lines
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
HeLa (Cervical Cancer) | 15.0 | Thienopyrimidine-Sulfadiazine Hybrid |
CaCo-2 (Colon Adenocarcinoma) | 12.5 | Thienopyrimidine-Sulfamethoxazole Hybrid |
Note: IC50 = Half-maximal Inhibitory Concentration .
Receptor Interactions
The compound's potential as a CCR6 receptor modulator has been investigated, suggesting it may play a role in immune response modulation and inflammatory diseases. CCR6 is implicated in the recruitment of immune cells to sites of inflammation, making it a target for therapeutic intervention.
Case Study: CCR6 Modulation
A study exploring the effects of various sulfonamide derivatives on CCR6 showed promising results in modulating receptor activity, indicating potential applications in treating conditions like multiple sclerosis and rheumatoid arthritis .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S2/c18-17(19,20)14-5-1-2-6-15(14)26(23,24)22-10-12-4-3-8-21-16(12)13-7-9-25-11-13/h1-9,11,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBCOHJOGJHQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.